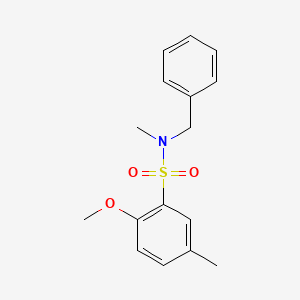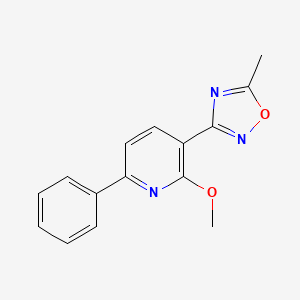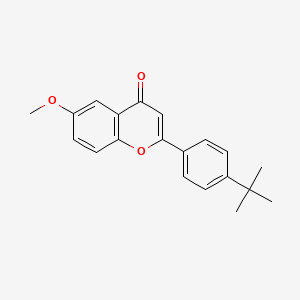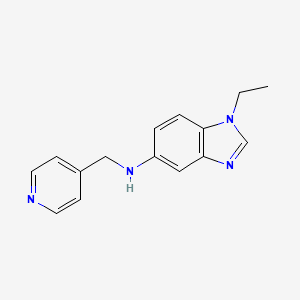
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide, also known as Benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a topical analgesic and anti-inflammatory agent. It is a white crystalline powder that is soluble in water and has a molecular weight of 313.38 g/mol. Benzydamine is widely used in clinical practice due to its potent anti-inflammatory, analgesic, and local anesthetic effects.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the synthesis of prostaglandins and leukotrienes, which are inflammatory mediators. This compound also has a local anesthetic effect, which is thought to be due to its ability to block sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory, analgesic, and local anesthetic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also has a local anesthetic effect, which provides relief from pain associated with musculoskeletal disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have variable effects depending on the experimental model used.
Orientations Futures
There are several potential future directions for research on N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide. One area of interest is the development of novel formulations of this compound for improved delivery and efficacy. Another area of interest is the exploration of the potential use of this compound in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, there is potential for the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a potent anti-inflammatory, analgesic, and local anesthetic agent that has been extensively studied for its therapeutic effects. It has a well-established safety profile and is widely used in clinical practice. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of other inflammatory conditions.
Méthodes De Synthèse
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide can be synthesized through the reaction between 2-chloro-N,5-dimethylbenzenesulfonamide and benzylamine in the presence of a base such as sodium hydroxide. The reaction yields this compound, which is then purified through recrystallization.
Applications De Recherche Scientifique
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and local anesthetic effects. It has been used in the treatment of various inflammatory conditions such as pharyngitis, tonsillitis, and gingivitis. This compound is also commonly used as a topical analgesic for the relief of pain associated with musculoskeletal disorders, such as arthritis and sprains.
Propriétés
IUPAC Name |
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-9-10-15(20-3)16(11-13)21(18,19)17(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIPGGXLKNVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)


![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)

![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)


![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
